6-Bromo-5-fluorobenzo[d]thiazole
Description
Properties
IUPAC Name |
6-bromo-5-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCZKPGXLMNWJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Electrophilic substitution occurs at the 6-position due to the electron-donating effects of the thiazole nitrogen, which activates the para position relative to the fluorine substituent. Bromine reacts preferentially at this site, forming this compound.
Typical Protocol:
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Reagents : 5-Fluorobenzo[d]thiazole (1 equiv), Br₂ (1.2 equiv), dichloromethane (DCM) solvent.
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Conditions : Stirring at 0–5°C for 12–24 hours under inert atmosphere.
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Workup : Quench excess Br₂ with sodium thiosulfate, extract with DCM, and dry over anhydrous Na₂SO₄.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate 9:1) yields the product as a white solid.
Key Considerations :
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Excess bromine may lead to di-substitution or oxidation byproducts.
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Lower temperatures (0°C) favor mono-bromination, while higher temperatures risk side reactions.
Multi-Step Halogenation Approaches
For substrates lacking pre-installed fluorine, sequential halogenation is necessary. This involves fluorination followed by bromination, though the reverse order is less common due to fluorine’s strong electronegativity.
Step 1: Fluorination of Benzo[d]thiazole
Electrophilic fluorination using Selectfluor® or xenon difluoride (XeF₂) introduces fluorine at the 5-position.
Example Protocol:
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Reagents : Benzo[d]thiazole (1 equiv), Selectfluor® (1.5 equiv), acetonitrile solvent.
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Conditions : Reflux at 80°C for 6 hours.
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Yield : ~60–70% after recrystallization (ethanol/water).
Step 2: Bromination
The fluorinated intermediate is then brominated as described in Section 1.
Advantages :
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Enables synthesis from commercially available benzo[d]thiazole.
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Flexibility in modifying halogen positions.
Limitations :
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Lower overall yield due to multi-step process.
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Requires rigorous purification after each step.
Catalytic Bromination Strategies
Lewis acid catalysts, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), enhance bromination efficiency and regioselectivity.
Protocol with FeCl₃:
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Reagents : 5-Fluorobenzo[d]thiazole (1 equiv), NBS (1.1 equiv), FeCl₃ (10 mol%), DCM.
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Conditions : Room temperature, 4–6 hours.
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Yield : ~75–85% after purification.
Mechanistic Insight :
FeCl₃ polarizes the NBS, generating Br⁺ electrophiles that target the electron-rich 6-position.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes. Adapted from methods for analogous thiazoles:
Protocol:
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Reagents : 5-Fluorobenzo[d]thiazole (1 equiv), NBS (1.1 equiv), acetonitrile.
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Conditions : Microwave irradiation (100 W, 80°C) for 15 minutes.
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Yield : ~70% after column chromatography.
Benefits :
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Energy-efficient and scalable.
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Minimizes thermal degradation.
Purification and Characterization
Purification Techniques
Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, Ar-H), 7.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H).
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HRMS : m/z calcd for C₇H₃BrFNS [M+H]⁺: 231.92, found: 231.91.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Bromination | Br₂, 0°C, 12h | 60–70% | Simple, one-step | Hazardous reagents, moderate yield |
| Catalytic Bromination | NBS, FeCl₃, RT, 4h | 75–85% | Higher yield, regioselective | Catalyst removal required |
| Microwave-Assisted | NBS, MW, 15min | 70% | Rapid, energy-efficient | Specialized equipment needed |
Challenges and Optimization Strategies
Key Challenges:
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Regioselectivity : Competing bromination at the 4- or 7-positions.
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Byproduct Formation : Over-bromination or oxidation under harsh conditions.
Optimization Strategies:
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Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.
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Catalyst Loading : 5–10 mol% FeCl₃ balances reactivity and ease of purification.
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Temperature Control : Gradual addition of bromine at 0°C minimizes side reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-fluorobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as this compound-2-oxide.
Reduction: Reduction reactions can lead to the formation of this compound-2-thiol.
Substitution: Substitution reactions at the bromine or fluorine positions can yield a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and potassium fluoride (KF) can be employed for substitution reactions.
Major Products Formed:
Oxidation Products: this compound-2-oxide
Reduction Products: this compound-2-thiol
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
6-Bromo-5-fluorobenzo[d]thiazole is primarily recognized for its role as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases due to their biological activity:
- Antimicrobial Activity : Numerous studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with thiazole rings are known to possess antibacterial and antifungal activities, making them candidates for developing new antibiotics .
- Anticancer Properties : Research has indicated that certain derivatives can inhibit cancer cell proliferation. For example, synthesized hybrids incorporating 6-bromo derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these interactions is essential for predicting drug-drug interactions and optimizing therapeutic regimens.
Biological Studies
In biological research, this compound is utilized for exploring various biochemical pathways:
- Receptor Binding Studies : The compound has been employed in studies focusing on receptor interactions, particularly in the context of selective ligands for specific receptors such as OX1R, which is relevant for sleep disorders .
- Cellular Signaling Pathways : Investigations into how this compound influences cellular signaling pathways can provide insights into its potential therapeutic effects and mechanisms of action.
Materials Science
Beyond medicinal applications, this compound finds utility in materials science:
- Organic Semiconductors : Its derivatives are explored for use in organic electronic devices due to their favorable electronic properties.
- Light Emitting Diodes (LEDs) : The compound's unique electronic characteristics make it suitable for developing advanced materials like LEDs, enhancing their efficiency and performance.
Agriculture
The potential agricultural applications of this compound include:
- Pesticide Development : Due to its biological activity, the compound is being investigated for its effectiveness as a pesticide or herbicide, targeting specific pests while minimizing environmental impact.
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism by which 6-Bromo-5-fluorobenzo[d]thiazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects
- Halogen Position and Size: Bromine at position 6 (as in 6-bromo derivatives) may increase steric bulk compared to smaller halogens like chlorine. Fluorine at position 5 contributes to electronegativity, altering charge distribution. In thiazole derivative 11 (), fluorinated analogs showed a lower HOMO-LUMO gap (3.85 eV vs. 4.20 eV in non-fluorinated derivative 6), enhancing reactivity .
Molecular Geometry
Substitution Reactions
- Bromine Reactivity :
Antimicrobial Activity
- Potency Against Resistant Strains :
Anticancer Activity
- Moderate Efficacy :
Physical and Chemical Properties
Key Parameters (Inferred from Analogs)
Data Tables
Table 1: Structural and Electronic Comparison of Selected Thiazoles
Biological Activity
6-Bromo-5-fluorobenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula: C7H3BrFNS
- Molecular Weight: 232.07 g/mol
- CAS Number: 1022151-31-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition: It has been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to drug-drug interactions.
- Antimicrobial Activity: The compound exhibits notable antimicrobial effects, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that it may disrupt bacterial quorum sensing, thereby reducing biofilm formation and virulence.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Antimicrobial Studies
Research conducted on the compound's antimicrobial properties demonstrated its effectiveness in inhibiting bacterial growth. For instance, a study utilizing the disk diffusion method revealed a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Research
In vitro studies have shown that this compound derivatives exhibit cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer), HEPG-2 (liver cancer), and MCF-7 (breast cancer). The most potent derivatives demonstrated IC50 values in the low micromolar range, suggesting promising anticancer properties .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-fluorobenzo[d]thiazole | Chlorine and fluorine substituents | Exhibits strong antimicrobial activity |
| 5-Bromo-2-fluorobenzo[d]thiazole | Bromine and fluorine | Known for anticancer properties |
| 6-Fluorobenzo[d]thiazole | Fluorine substituent only | Retains some biological activity |
This comparison highlights how specific substitutions can lead to unique biological activities, emphasizing the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
